![molecular formula C14H13F3O2 B13448353 1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13448353.png)
1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid is a compound that belongs to the class of bicyclo[2.1.1]hexanes. These compounds are known for their rigid and compact structures, which make them valuable in various fields of chemistry and biology. The trifluoromethyl group attached to the phenyl ring adds unique chemical properties, such as increased lipophilicity and metabolic stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2+2] cycloaddition reaction. This photochemical reaction between alkenes forms the bicyclo[2.1.1]hexane core. The process starts with the preparation of a diene from acetophenone, followed by intramolecular cyclization to form the desired bicyclo[2.1.1]hexane structure .
Industrial Production Methods: Industrial production of this compound can be scaled up using optimized reaction conditions. For instance, using benzophenone as a catalyst in acetonitrile solvent has been shown to yield the desired product efficiently . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Employed in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclo[2.1.1]hexane core mimics the geometry of ortho-substituted benzene rings, allowing it to fit into biological receptors and enzymes effectively. This interaction can modulate the activity of these targets, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
- Bicyclo[1.1.1]pentane
- Bicyclo[3.1.1]heptane
- Cubane
Comparison: 1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This combination provides distinct chemical and biological properties, such as increased metabolic stability and enhanced lipophilicity, compared to other similar compounds .
Eigenschaften
Molekularformel |
C14H13F3O2 |
|---|---|
Molekulargewicht |
270.25 g/mol |
IUPAC-Name |
1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C14H13F3O2/c15-14(16,17)10-3-1-9(2-4-10)13-6-8(7-13)5-11(13)12(18)19/h1-4,8,11H,5-7H2,(H,18,19) |
InChI-Schlüssel |
GPFIFGOINVFMPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)
![Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate](/img/structure/B13448290.png)
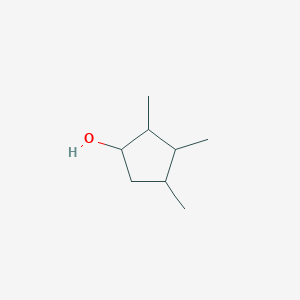

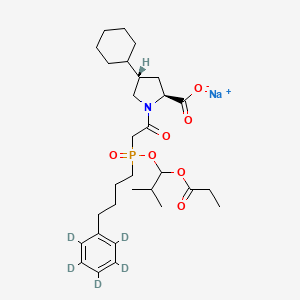
![4-(3-Methoxypropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13448322.png)
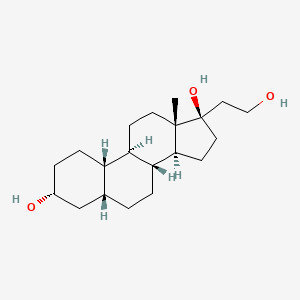



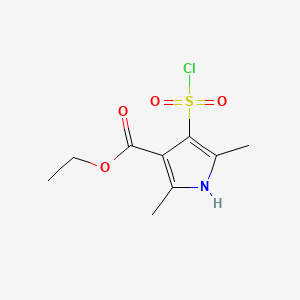
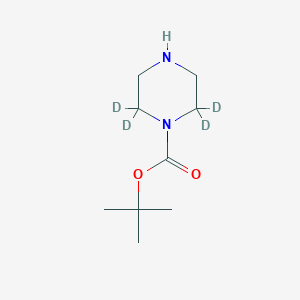

![4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide](/img/structure/B13448361.png)
